4-(2-Iodethyl)-1,1'-Biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Iodoethyl)-1,1’-biphenyl is an organic compound with the molecular formula C14H13I It is a halogenated biphenyl derivative where an iodine atom is attached to the ethyl group at the fourth position of the biphenyl structure
Wissenschaftliche Forschungsanwendungen
4-(2-Iodoethyl)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science:
Biological Studies: It is employed in the study of halogenated biphenyls’ effects on biological systems, including their potential as enzyme inhibitors or receptor ligands.
Medicinal Chemistry: It is investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Iodoethyl)-1,1’-biphenyl can be achieved through several methods. One common approach involves the reaction of 4-bromo-1,1’-biphenyl with ethyl iodide in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate.
Another method involves the direct iodination of 4-ethyl-1,1’-biphenyl using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. This reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of 4-(2-Iodoethyl)-1,1’-biphenyl may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Iodoethyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form the corresponding carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous ethanol, potassium cyanide in dimethyl sulfoxide, or primary amines in ethanol.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Major Products
Substitution: 4-(2-Hydroxyethyl)-1,1’-biphenyl, 4-(2-Cyanoethyl)-1,1’-biphenyl, 4-(2-Aminoethyl)-1,1’-biphenyl.
Oxidation: 4-(2-Carboxyethyl)-1,1’-biphenyl, 4-(2-Formylethyl)-1,1’-biphenyl.
Reduction: 4-Ethyl-1,1’-biphenyl.
Wirkmechanismus
The mechanism of action of 4-(2-Iodoethyl)-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a halogenated intermediate that can undergo various transformations to yield desired products. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The iodine atom’s presence can enhance the compound’s binding affinity to its molecular targets, making it a valuable tool in drug discovery and development.
Vergleich Mit ähnlichen Verbindungen
4-(2-Iodoethyl)-1,1’-biphenyl can be compared with other halogenated biphenyls, such as:
4-(2-Bromoethyl)-1,1’-biphenyl: Similar in structure but with a bromine atom instead of iodine. It may exhibit different reactivity and binding properties due to the different halogen.
4-(2-Chloroethyl)-1,1’-biphenyl: Contains a chlorine atom, which is less reactive than iodine but may offer different selectivity in reactions.
4-(2-Fluoroethyl)-1,1’-biphenyl: The fluorine atom is smaller and more electronegative, leading to different chemical and biological properties.
The uniqueness of 4-(2-Iodoethyl)-1,1’-biphenyl lies in the iodine atom’s size and reactivity, which can influence the compound’s behavior in various chemical and biological contexts.
Eigenschaften
IUPAC Name |
1-(2-iodoethyl)-4-phenylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13I/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHQHVYBKLRWRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.